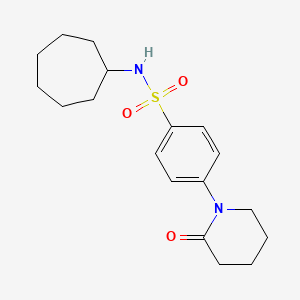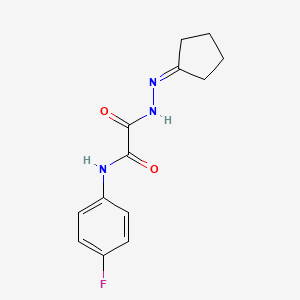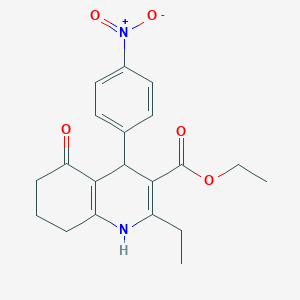
N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as CH-7, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. CH-7 has been found to inhibit a variety of enzymes, including carbonic anhydrase, and has been suggested as a potential treatment for diseases such as glaucoma, epilepsy, and cancer. In
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood, but it is thought to involve inhibition of carbonic anhydrase and other enzymes. Carbonic anhydrase is involved in the regulation of intraocular pressure in the eye, and inhibition of this enzyme can lead to a decrease in intraocular pressure. In addition, this compound has been found to inhibit the growth of cancer cells in vitro, possibly through inhibition of other enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase and other enzymes, this compound has been found to have anticonvulsant properties, and has been suggested as a potential treatment for epilepsy. Furthermore, this compound has been found to have anti-inflammatory properties, and has been suggested as a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its broad range of potential therapeutic applications. It has been suggested as a potential treatment for glaucoma, epilepsy, cancer, and inflammatory diseases. In addition, this compound has been found to be relatively non-toxic in animal studies, suggesting that it may be safe for use in humans. However, one limitation of this compound is its relatively low potency compared to other small molecule inhibitors. This may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is the development of more potent analogs of this compound that may be more effective as therapeutic agents. Another area of research is the investigation of the mechanism of action of this compound, particularly its inhibition of carbonic anhydrase and other enzymes. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential as a treatment for glaucoma, epilepsy, cancer, and inflammatory diseases.
Synthesis Methods
The synthesis of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 4-(piperidin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with cycloheptylamine to form N-cycloheptyl-4-(piperidin-1-yl)benzenesulfonamide. Finally, oxidation of the piperidine ring with potassium permanganate yields this compound.
Scientific Research Applications
N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit carbonic anhydrase, an enzyme that is involved in the regulation of intraocular pressure in the eye. As a result, this compound has been suggested as a potential treatment for glaucoma, a disease characterized by elevated intraocular pressure. In addition, this compound has been found to inhibit the growth of cancer cells in vitro, and has been suggested as a potential treatment for cancer. Furthermore, this compound has been found to have anticonvulsant properties, and has been suggested as a potential treatment for epilepsy.
Properties
IUPAC Name |
N-cycloheptyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18-9-5-6-14-20(18)16-10-12-17(13-11-16)24(22,23)19-15-7-3-1-2-4-8-15/h10-13,15,19H,1-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRVCKXKRDPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)
![4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5172376.png)

![7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)

![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)
![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)

